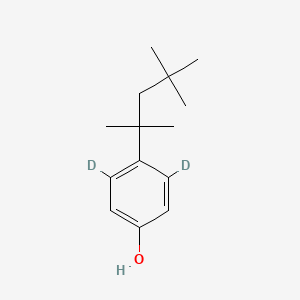

4-tert-Octylphenol-3,5-d2

説明

Contextualizing Deuterated Analogs in Environmental and Biomedical Research

Deuterium-labeled compounds, or deuterated analogs, are pivotal tools in modern scientific research. The substitution of hydrogen with deuterium (B1214612), a non-radioactive isotope, offers significant advantages without drastically altering the chemical properties of the molecule. wikipedia.org This subtle change, however, can induce a significant kinetic isotope effect (KIE), where the bond between carbon and deuterium (C-D) is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond. acs.org

In biomedical research, this effect is exploited to alter drug metabolism. By strategically replacing hydrogen atoms at metabolic "soft spots" with deuterium, researchers can slow down the rate of metabolic breakdown, potentially improving a drug's pharmacokinetic profile, increasing its half-life, and reducing the formation of toxic metabolites. acs.orgnih.govresearchgate.net This approach has led to the development of FDA-approved deuterated drugs. wikipedia.orgnih.gov Deuterated compounds also serve as indispensable non-radioactive tracers in clinical diagnostic studies and for elucidating metabolic pathways. acs.org

In environmental science, deuterated analogs are essential for tracer studies and quantitative analysis. zeochem.com They are widely used as internal standards in isotope dilution mass spectrometry, a highly accurate method for measuring the concentration of environmental contaminants. rsc.org By adding a known amount of the deuterated standard to a sample, scientists can correct for analyte loss during sample preparation and analysis, leading to highly precise quantification of pollutants like pesticides, industrial chemicals, and their degradation products. rsc.org

Significance of 4-tert-Octylphenol (B29142) as a Reference Compound in Endocrine Disruptor Studies

4-tert-Octylphenol (4-tOP), the non-deuterated parent compound, is an alkylphenol produced in high volumes. nih.gov It is primarily used as an intermediate in the manufacturing of products like surfactants (alkylphenol ethoxylates), phenolic resins for tires and inks, and as a plasticizer. nacchemical.comcymitquimica.com A significant environmental concern surrounding 4-tOP is its classification as an endocrine-disrupting chemical (EDC). cymitquimica.commedchemexpress.com It is a degradation product of alkylphenol polyethoxylates and is persistent in aquatic environments. nih.govcaymanchem.com

As an EDC, 4-tOP has been shown to exhibit estrogenic activity, meaning it can mimic the effects of the hormone estrogen. cymitquimica.comeuropa.eu It can bind to estrogen receptors and has been linked to adverse effects on the endocrine systems of both wildlife and humans. nih.goveuropa.eu Research indicates that 4-tOP can interfere with brain development and cellular processes. medchemexpress.comchemsrc.com Due to its widespread presence in surface waters and its potential health and environmental risks, the accurate monitoring of 4-tOP levels is a priority. nih.gov

The deuterated analog, 4-tert-Octylphenol-3,5-d2, is crucial for this work. It serves as an ideal internal standard for the quantitative analysis of 4-tOP in environmental samples (like river water) and biological tissues. sigmaaldrich.com Its chemical and physical properties are nearly identical to the parent compound, ensuring it behaves similarly during extraction and analysis, but its different mass allows it to be distinguished by mass spectrometry. This enables precise and reliable measurement of 4-tOP concentrations, which is fundamental for exposure assessment and understanding its environmental fate.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1173021-20-9 sigmaaldrich.com |

| Molecular Formula | C₁₄D₂H₂₀O nacchemical.com |

| Molecular Weight | 208.34 g/mol sigmaaldrich.com |

| Synonyms | 4-(1,1,3,3-Tetramethylbutyl)phenol-3,5-d2, 4-tert-OP-D2 nacchemical.com |

| Purity | ≥98% nacchemical.com |

| Format | Typically supplied as a solution in acetone (B3395972) sigmaaldrich.com |

| Mass Shift | M+2 sigmaaldrich.com |

Comparison of this compound and 4-tert-Octylphenol

| Property | This compound | 4-tert-Octylphenol |

|---|---|---|

| CAS Number | 1173021-20-9 lgcstandards.com | 140-66-9 cymitquimica.com |

| Molecular Formula | C₁₄D₂H₂₀O sigmaaldrich.com | C₁₄H₂₂O cymitquimica.com |

| Molecular Weight | 208.34 g/mol sigmaaldrich.com | 206.32 g/mol nih.gov |

| Primary Role | Analytical internal standard sigmaaldrich.com | Industrial intermediate, endocrine disruptor nih.govcymitquimica.com |

| Isotopic Label | Deuterium (²H) at positions 3 and 5 of the phenyl ring lgcstandards.com | None |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,5-dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11/h6-9,15H,10H2,1-5H3/i6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAVYTVYFVQUDY-QFIQSOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1C(C)(C)CC(C)(C)C)[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746792 | |

| Record name | 4-(2,4,4-Trimethylpentan-2-yl)(3,5-~2~H_2_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-20-9 | |

| Record name | 4-(2,4,4-Trimethylpentan-2-yl)(3,5-~2~H_2_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthesis and Isotopic Labeling Strategies for 4 Tert Octylphenol 3,5 D2

Methodologies for Site-Specific Deuteration

The introduction of deuterium (B1214612) atoms at specific positions on an aromatic ring is a cornerstone of isotopic labeling. For 4-tert-Octylphenol-3,5-d2, the synthesis relies on the principles of electrophilic aromatic substitution, where the hydroxyl (-OH) group of the phenol (B47542) ring plays a directing role.

The most common strategy for this site-specific deuteration is acid-catalyzed hydrogen-deuterium (H/D) exchange. researchgate.net In this reaction, the starting material, 4-tert-octylphenol (B29142), is treated with a deuterium source, typically deuterium oxide (D₂O), in the presence of a strong acid catalyst such as deuterated sulfuric acid (D₂SO₄) or a solid acid catalyst like a polymer-supported resin. stackexchange.comresearchgate.net

The mechanism proceeds as follows:

The hydroxyl group is a strongly activating, ortho-, para- directing group. It donates electron density to the aromatic ring, making the ortho (positions 3 and 5) and para (position 1) carbons more nucleophilic and thus more susceptible to electrophilic attack.

Since the para position is already substituted with the bulky tert-octyl group, the electrophilic substitution is directed exclusively to the two equivalent ortho positions.

The deuteronium ion (D⁺), generated from the deuterated acid and D₂O, acts as the electrophile. It attacks the electron-rich positions at carbons 3 and 5, leading to the replacement of hydrogen atoms with deuterium atoms.

This method is highly efficient for phenolic compounds, and by controlling the reaction conditions (temperature, time, and catalyst), a high degree of specific deuteration can be achieved. researchgate.netresearchgate.net The resulting product is 4-tert-octylphenol with deuterium atoms specifically located at the 3 and 5 positions of the phenyl ring.

Spectroscopic Characterization Techniques for Labeled Compounds in Research

Confirming the successful synthesis, correct isotopic placement, and structural integrity of this compound requires a combination of advanced spectroscopic techniques. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this characterization. cernobioscience.comresearchgate.net

Mass Spectrometry (MS): This technique is fundamental for confirming the incorporation of deuterium atoms by measuring the mass-to-charge ratio of the molecule. The replacement of two hydrogen atoms (atomic mass ≈ 1.008 Da) with two deuterium atoms (atomic mass ≈ 2.014 Da) results in a predictable increase in the molecular weight of the compound. spectroscopyonline.com This is observed as a "mass shift." sigmaaldrich.com High-resolution mass spectrometry (HRMS) can precisely determine the mass of the labeled compound, confirming the M+2 mass shift and distinguishing it from the unlabeled species. researchgate.net

| Compound | Molecular Formula | Average Molecular Weight (g/mol) |

|---|---|---|

| 4-tert-Octylphenol | C₁₄H₂₂O | 206.33 |

| This compound | C₁₄D₂H₂₀O | 208.34 sigmaaldrich.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms that deuteration has occurred, NMR spectroscopy is crucial for determining the precise location of the deuterium labels. wikipedia.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of unlabeled 4-tert-octylphenol, the aromatic protons at positions 3 and 5 would produce a specific signal. In the spectrum of successfully synthesized this compound, this signal would be absent or significantly diminished, providing direct evidence of deuterium substitution at these sites. researchgate.net

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei. A signal in the ²H NMR spectrum corresponding to the chemical shift of the aromatic positions 3 and 5 would confirm the presence of deuterium at the desired locations. nih.gov

| Compound | Aromatic Protons | Expected ¹H NMR Signal |

|---|---|---|

| 4-tert-Octylphenol | H at positions 3, 5 | Present |

| This compound | D at positions 3, 5 | Absent or significantly reduced |

Purity and Isotopic Enrichment Assessment for Analytical Standards

For this compound to function effectively as an analytical standard, its purity must be rigorously assessed in two distinct categories: chemical purity and isotopic enrichment.

Chemical Purity: This refers to the absence of other chemical compounds. It is typically determined using chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (GC-MS or LC-MS). These techniques separate the target compound from any unreacted starting materials, by-products, or other contaminants, allowing for their quantification. Analytical standards are expected to have very high chemical purity, often exceeding 98%. chemsrc.com

Isotopic Enrichment (or Isotopic Purity): This is a measure of the percentage of molecules in the sample that contain the correct number of deuterium labels at the correct positions. researchgate.netalmacgroup.com It is a critical parameter for standards used in isotope dilution mass spectrometry. amazonaws.com A high isotopic enrichment ensures accurate quantification by minimizing interference from unlabeled or incorrectly labeled species. cernobioscience.com

Isotopic enrichment is primarily assessed using high-resolution mass spectrometry (HRMS). researchgate.net By analyzing the relative intensities of the ion signals for the unlabeled compound (M), the singly deuterated compound (M+1), the desired doubly deuterated compound (M+2), and any over-labeled species (M+3, etc.), a precise isotopic distribution can be determined. Quantitative NMR (qNMR), combining both ¹H and ²H NMR, can also provide an accurate determination of isotopic abundance. nih.gov For a high-quality standard, the isotopic purity for the M+2 species is typically required to be very high (e.g., >99%).

| Isotopologue | Description | Relative Abundance (%) |

|---|---|---|

| M (Unlabeled) | C₁₄H₂₂O | < 0.5% |

| M+1 (Singly Labeled) | C₁₄DH₂₁O | < 1.0% |

| M+2 (Target Labeled) | C₁₄D₂H₂₀O | > 98.5% |

State of the Art Analytical Methodologies Employing 4 Tert Octylphenol 3,5 D2

Quantitative Determination of 4-tert-Octylphenol (B29142) in Complex Matrices

The accurate measurement of 4-tert-Octylphenol (4-t-OP) in diverse and complex matrices, such as river water, wastewater, human urine, and serum, necessitates highly sensitive and selective analytical methods. researchgate.netnih.govnih.gov 4-tert-Octylphenol-3,5-d2 is central to achieving this accuracy in several key methodologies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier technique for the analysis of endocrine-disrupting chemicals due to its high specificity and sensitivity. dphen1.commassbank.eu In this method, this compound is employed as an internal standard to ensure accurate quantification. dphen1.com The methodology involves adding a known amount of the deuterated standard to the sample prior to extraction and cleanup. During LC-MS/MS analysis, the instrument can differentiate between the target analyte and the slightly heavier deuterated standard based on their mass-to-charge ratio. This allows for the correction of any analyte loss during sample preparation and compensates for matrix-induced signal suppression or enhancement. dphen1.com This approach has been successfully applied to determine levels of 4-t-OP and other phenols in human serum and environmental water samples. nih.govdphen1.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another robust and widely used technique for the analysis of semi-volatile organic compounds like 4-t-OP. researchgate.netnih.govnih.gov For GC-MS analysis, phenolic compounds often require a derivatization step to increase their volatility and improve chromatographic performance. nih.gov this compound is an ideal deuterated standard for these GC-MS applications. sigmaaldrich.com Isotope-dilution GC-MS, which utilizes such labeled standards, is a powerful method for determining endocrine disruptors in complex biological matrices like human urine and vegetable oils. researchgate.netnih.gov The use of this compound corrects for variations in derivatization efficiency, injection volume, and matrix effects, leading to highly precise and accurate results. researchgate.net

High-Performance Liquid Chromatography-Fluorescence Detection (HPLC-FL)

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL) offers high sensitivity and selectivity for compounds that fluoresce, such as phenols. labmanager.com This method has been developed for the routine analysis of 4-t-OP in surface water and biological samples like fish and seal blood. researchgate.netnih.govnih.gov While HPLC-FL does not distinguish between isotopes in the same way a mass spectrometer does, deuterated standards like this compound can still be valuable. They can be used during the method development and validation phases to assess the efficiency of sample extraction and cleanup procedures. However, in routine HPLC-FL analysis, a non-labeled compound with similar chemical properties, such as n-octylphenol, is often used as the internal standard. mdpi.com

Role of this compound as an Internal Standard in Isotope Dilution Mass Spectrometry

The primary and most critical application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS). researchgate.netmedchemexpress.com IDMS is considered a definitive analytical technique that provides a high level of accuracy and precision. The fundamental principle of IDMS relies on the use of an isotopically labeled version of the analyte, which is chemically identical to the target compound. medchemexpress.com

This compound is ideal for this purpose because its chemical and physical properties (such as solubility, polarity, and volatility) are virtually identical to those of 4-tert-Octylphenol. medchemexpress.com A precise and known quantity of this compound is added to the sample at the very beginning of the analytical process. researchgate.net This "spike" mixes thoroughly with the native analyte in the sample. Throughout the entire procedure, including extraction, concentration, and cleanup, any loss of the target analyte is accompanied by a proportional loss of the deuterated internal standard.

During the final analysis by MS (either GC-MS or LC-MS/MS), the instrument measures the ratio of the signal from the native analyte to the signal from the isotopically labeled standard. Since the amount of standard added was known, this ratio allows for a highly accurate calculation of the original concentration of the analyte in the sample. researchgate.net This method effectively cancels out procedural errors and compensates for matrix effects that can plague other quantification techniques, making it the gold standard for analyzing trace environmental contaminants. researchgate.netdphen1.com

Method Validation Parameters for Environmental and Biological Sample Analysis

For any analytical method to be considered reliable for monitoring environmental or biological contaminants, it must undergo rigorous validation. researchgate.net This process establishes the method's performance characteristics, ensuring that the data generated is accurate and reproducible. Key parameters evaluated during validation include precision and accuracy. researchgate.net

Precision and Accuracy Assessments

Precision refers to the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to multiple samples. It is typically expressed as the relative standard deviation (RSD). Accuracy refers to the closeness of the measured value to the true or accepted value and is often determined through recovery studies, expressed as a percentage.

The use of this compound as an internal standard in isotope dilution methods consistently yields excellent precision and accuracy. Studies employing these advanced techniques report high recovery rates and low relative standard deviations, demonstrating the robustness of the methods across various complex matrices.

Below is a table summarizing reported validation data for methods analyzing 4-tert-Octylphenol.

| Analytical Technique | Matrix | Precision (% RSD) | Accuracy (% Recovery) |

| LC-MS/MS | Water | < 20.0% | 83.1% - 108.4% |

| GC-MS | Human Urine | 1% - 6% | 92% - 105% |

| GC-MS | Surface Water | 6.24% - 12.96% | 84.67% - 109.7% |

| HPLC-FL | Biological Samples | < 15% | > 80% |

| HPLC-FL | River Water | < 2% | 41.0% - 114% |

This table was generated based on data from multiple research studies. researchgate.netnih.govdphen1.comnih.govanalis.com.my

Limits of Detection and Quantification in Diverse Research Matrices

The ability to detect and accurately quantify 4-tert-Octylphenol at trace levels is fundamental for environmental monitoring and research. The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of an analytical method, indicating the lowest concentration of an analyte that can be reliably distinguished from background noise and quantified with acceptable precision and accuracy, respectively. These limits are not fixed values; they are highly dependent on the complexity of the sample matrix (e.g., surface water, wastewater, sediment, animal feed), the sample preparation technique, and the sophistication of the analytical instrumentation. oekotoxzentrum.chdphen1.com

For instance, methods combining solid-phase extraction (SPE) with gas chromatography-mass spectrometry (GC-MS) can achieve detection limits as low as 0.06 ng/mL in surface water. nih.gov In more complex matrices like sediment, techniques such as SPE followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) report detection limits around 1.4 µg/kg dry weight. oekotoxzentrum.ch The use of this compound as an internal standard is crucial in these sensitive analyses to correct for analyte losses during sample processing and for signal fluctuations in the instrument, thereby ensuring the accuracy of quantification down to these low levels. nih.gov

The table below summarizes the reported LODs and LOQs for 4-tert-Octylphenol in various research matrices, showcasing the performance of different analytical approaches.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| HPLC-FLD with LLE | Water Samples | 0.23–0.48 µg/L | - |

| SPE with LC-MS/MS | Sediment | ~1.4 µg/kg d.w. | - |

| SPE with GC-MS | Surface Water | 0.06 ng/mL (60 ng/L) | - |

| Continuous LLE with GC-MS | Wastewater | 0.11 µg/L | - |

| SPE with LC-ESI-MS/MS | Water Samples | - | 0.1–20.0 ng/L |

| SBSE with CS-LC-MS | Animal Feed | - | 1 ng/g |

LLE: Liquid-Liquid Extraction; HPLC-FLD: High-Performance Liquid Chromatography with Fluorescence Detection; SPE: Solid-Phase Extraction; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; GC-MS: Gas Chromatography-Mass Spectrometry; SBSE: Stir Bar Sorptive Extraction; CS-LC-MS: Column-Switching Liquid Chromatography-Mass Spectrometry.

Sample Preparation Techniques for Enhanced Analytical Sensitivity

Effective sample preparation is a critical prerequisite for the accurate and sensitive determination of 4-tert-Octylphenol in complex environmental and biological samples. The primary goals are to isolate the target analyte from interfering matrix components, concentrate it to a level suitable for instrumental analysis, and present it in a solvent compatible with the detection system.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely adopted and robust technique for the extraction and preconcentration of 4-tert-Octylphenol from aqueous samples like surface water, groundwater, and wastewater. nih.govnih.gov The method involves passing the water sample through a cartridge packed with a solid adsorbent material. Due to its chemical properties, 4-tert-Octylphenol is retained on the sorbent while other matrix components are washed away. nih.gov Subsequently, a small volume of an organic solvent is used to elute the retained analyte, resulting in a cleaner and more concentrated extract. analis.com.my

Commonly used sorbents for 4-tert-Octylphenol include C18-bonded silica (B1680970) and polymeric materials, which exhibit high binding capacities for alkylphenols. dphen1.comnih.govnih.gov The selection of elution solvents, typically methanol, acetone (B3395972), or mixtures thereof, is optimized to ensure the complete recovery of the analyte from the SPE cartridge. analis.com.my The efficiency of the SPE process is evaluated by measuring the recovery, which is the percentage of the analyte retrieved after the entire extraction process. The use of this compound as a surrogate standard, added to the sample before extraction, is essential for accurately calculating these recoveries and ensuring the reliability of the method. nih.gov

| Research Matrix | Analytical Method | Average Recovery (%) |

| Surface Water | SPE with GC-MS | 84.67 - 109.7% |

| Animal Feed | SBSE with CS-LC-MS | 99.5% |

| Water Samples | SPE with LC-ESI-MS/MS | 80.1 - 110.2% |

| Surface Water | SPE with GC-MS | 98.0 - 144.1% |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classical and effective sample preparation method used for isolating 4-tert-Octylphenol from water samples. The technique is based on the differential solubility of the analyte between two immiscible liquid phases, typically the aqueous sample and an organic solvent. researchgate.net Dichloromethane is a frequently used extraction solvent for this purpose. researchgate.net

In a typical LLE procedure, the water sample, often acidified to ensure the phenol (B47542) is in its neutral form, is vigorously mixed with the organic solvent. 4-tert-Octylphenol, being more soluble in the organic phase, partitions from the aqueous sample into the solvent. After separation of the two layers, the organic extract containing the analyte is collected. This process can be repeated to improve extraction efficiency. The collected organic phase is then often evaporated and reconstituted in a smaller volume to concentrate the analyte before instrumental analysis. A continuous LLE method has been shown to achieve a detection limit of 0.11 µg/L for 4-tert-Octylphenol in wastewater samples. nih.gov

Matrix Effects and Remediation Strategies

In analytical chemistry, particularly in methods employing mass spectrometry such as LC-MS, the "matrix" refers to all the components in a sample other than the analyte of interest. nih.gov Matrix effects occur when these co-extracted components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either an underestimation (ion suppression) or overestimation (ion enhancement) of the analyte's true concentration. dphen1.comrsc.org This phenomenon is a significant challenge in the analysis of complex samples and can severely compromise the accuracy and reliability of results. nih.gov

The analysis of 4-tert-Octylphenol is susceptible to substantial matrix suppression, especially in environmental water samples. dphen1.com Co-eluting organic and inorganic compounds from the sample can compete with the analyte for ionization, reducing the number of analyte ions that reach the detector and thus lowering the measured signal. dphen1.com

The most effective and widely accepted strategy to remediate matrix effects is the use of stable isotope-labeled internal standards (SIL-IS). sigmaaldrich.comclearsynth.com this compound is the ideal internal standard for the quantification of 4-tert-Octylphenol. sigmaaldrich.com Because it is chemically identical to the native analyte, this compound co-elutes during chromatography and experiences the exact same ionization suppression or enhancement effects as the target compound. clearsynth.com However, it is distinguishable by the mass spectrometer due to its higher mass (a mass shift of +2 amu). sigmaaldrich.com By adding a known amount of this compound to every sample, standard, and blank, analysts can use the ratio of the signal from the native analyte to the signal from the labeled standard for quantification. This ratio remains constant regardless of matrix-induced signal fluctuations, thus effectively canceling out the error and enabling precise and accurate quantification even in the most complex matrices. nih.govclearsynth.com

Environmental Dynamics and Fate of 4 Tert Octylphenol: Research Perspectives

Occurrence and Distribution in Aquatic Ecosystems

There is no available research documenting the occurrence and distribution of 4-tert-Octylphenol-3,5-d2 as a contaminant in aquatic ecosystems. Its presence in environmental samples would be indicative of its addition as an analytical standard during scientific investigation rather than environmental contamination. The data presented in the following subsections pertain to the non-deuterated compound, 4-tert-Octylphenol (B29142).

4-tert-Octylphenol is a recognized environmental contaminant detected in various aquatic systems. nih.gov Its presence is often linked to the discharge of effluents from wastewater treatment plants (WWTPs), which receive inputs from industrial and domestic sources. researchgate.net The compound is known to be toxic to aquatic organisms and is not easily degraded in the environment. ospar.org

In freshwater environments, concentrations of 4-tert-Octylphenol are typically found to be below 1 µg/L. ospar.org For instance, a survey of eight rivers flowing into Lake Biwa, Japan, detected 4-tert-Octylphenol at concentrations ranging from not detected to 0.09 ng/mL (90 µg/L). nih.gov In marine environments, its presence has also been confirmed. A study of 14 sites around the Spanish coast detected 4-tert-Octylphenol at a concentration of 0.3 µg/L near the outfall of a chemical plant. ospar.org In the Gulf of Gdansk, the mean concentration in subsurface water was 3.04 ng/dm³. researchgate.net

Table 1: Concentration of 4-tert-Octylphenol in Various Water Bodies

| Environment | Location | Concentration Range |

|---|---|---|

| Freshwater River | Rivers flowing into Lake Biwa, Japan | ND - 0.09 ng/mL |

| Marine Water | Spanish Coast (near chemical plant) | 0.3 µg/L |

| Marine Water | Gulf of Gdansk (subsurface) | 3.04 ng/dm³ |

This table presents data for the non-deuterated compound 4-tert-Octylphenol.

Due to its moderate hydrophobicity (log Kow of 4.12), 4-tert-Octylphenol has a tendency to partition from the water column and accumulate in sediments and soils. service.gov.uk This accumulation makes sediments a significant sink for this contaminant in aquatic environments. ospar.org

Studies have documented the presence of 4-tert-Octylphenol in river sediments. For example, concentrations have been measured in sediments from the River Elbe and its tributaries. ospar.org In experiments using a soil column, 4-tert-Octylphenol concentrations in the effluent were about two orders of magnitude lower than in the feed, indicating strong sorption to the soil matrix. nih.gov

Wastewater treatment plants are a primary pathway for 4-tert-Octylphenol to enter aquatic ecosystems. ospar.org The compound originates from the degradation of octylphenol (B599344) ethoxylates used in detergents, paints, and other products, as well as from its use in the production of phenolic resins. service.gov.uk

The removal efficiency of 4-tert-Octylphenol in WWTPs can be variable and depends on the treatment processes employed. While not readily biodegradable, it is considered inherently biodegradable. service.gov.uk A study of nine WWTPs in Iran using various treatment processes found that an activated sludge process combined with a wetland showed the highest removal rates for alkylphenols. researchgate.net Another study noted that while conventional biological treatment may have low to moderate removal, advanced treatments like activated carbon and ozonation can achieve high removal efficiencies.

Table 2: Removal Efficiency of Alkylphenols in Different Wastewater Treatment Processes

| Treatment Process | Removal Efficiency |

|---|---|

| Activated Sludge with Wetland | High |

| Moving Bed Biofilm Reactor (MBBR) | High |

| Conventional Activated Sludge | Variable |

This table presents general findings for alkylphenols, including 4-tert-Octylphenol, from a study in Iran. researchgate.net

Biotransformation and Biodegradation Pathways

No studies have been published on the specific biotransformation and biodegradation pathways of this compound. The deuteration at the 3 and 5 positions of the phenol (B47542) ring is not expected to fundamentally alter the primary sites of microbial attack, which are typically the alkyl chain and the aromatic ring itself. However, the stronger carbon-deuterium bond compared to the carbon-hydrogen bond could potentially lead to a slower rate of degradation (a kinetic isotope effect). The following information is based on studies of the non-deuterated 4-tert-Octylphenol.

The biodegradation of 4-tert-Octylphenol is carried out by various microorganisms, including bacteria and fungi, under both aerobic and anaerobic conditions, though aerobic degradation is generally much faster. nih.gov

Bacterial degradation has been observed in several species. For instance, Sphingobium and Stenotrophomonas species isolated from plant rhizospheres have been shown to utilize 4-tert-Octylphenol as a sole carbon source. researchgate.net In granular sludge from wastewater treatment, gamma-proteobacteria and Bacillus were identified as major species involved in its degradation. nih.gov The degradation pathway can involve hydroxylation of the aromatic ring or the alkyl chain.

Fungal degradation is also a significant process. The microscopic fungus Umbelopsis isabellina has been shown to effectively biotransform 4-tert-Octylphenol, leading to a significant reduction in the toxicity of the contaminated medium. mdpi.com

As there are no studies on the degradation of this compound, its specific metabolites have not been identified. The degradation of the non-deuterated 4-tert-Octylphenol, however, has been studied, revealing several transformation products.

In fish hepatocytes, the biotransformation of 4-tert-Octylphenol proceeds rapidly through both phase I and phase II metabolic pathways. nih.gov Major metabolites include 4-t-OP-β-glucuronide, formed by conjugation, and various hydroxylated products. Hydroxylation can occur on the alkyl chain (at the C2 or C4 positions) or on the aromatic ring to form a catechol. nih.gov These oxidized products can also be further conjugated to form glucuronide derivatives. nih.gov

A critical aspect of 4-tert-Octylphenol is its estrogenic activity. nih.gov Some degradation products may be more toxic or retain the endocrine-disrupting properties of the parent compound. nih.gov However, the metabolic processes in organisms like fish, particularly conjugation with glucuronic acid, are generally considered a detoxification pathway, as the resulting conjugated products are unlikely to be active at the estrogen receptor. nih.gov Studies on the fungus Umbelopsis isabellina also suggest that its biotransformation processes lead to the formation of more polar derivatives with reduced toxicity and anti-androgenic potential. mdpi.com

Table 3: Identified Metabolites of 4-tert-Octylphenol in Rainbow Trout Hepatocytes

| Metabolite | Formation Pathway |

|---|---|

| 4-t-OP-β-glucuronide | Phase II Conjugation (Glucuronidation) |

| C2-hydroxylated 4-t-OP | Phase I Oxidation (Hydroxylation) |

| C4-hydroxylated 4-t-OP | Phase I Oxidation (Hydroxylation) |

| 4-t-OP Catechol | Phase I Oxidation (Hydroxylation) |

| Glucuronide derivatives of oxidized products | Phase II Conjugation |

This table presents data for the non-deuterated compound 4-tert-Octylphenol. nih.gov

Environmental Persistence and Half-Life Determination

The environmental persistence of a chemical, often characterized by its half-life, is a critical factor in assessing its potential for long-term environmental impact. For 4-tert-Octylphenol, persistence varies significantly across different environmental matrices such as water, soil, and sediment.

In aquatic systems, abiotic degradation processes like hydrolysis and photolysis are considered to be negligible removal pathways for 4-tert-Octylphenol. service.gov.uk The primary mechanism for its removal from water is biodegradation. Research has shown its half-life in the water phase can range from 7 to 50 days. pwr.edu.pl Another study assessing biodegradation in river water from the UK reported half-lives ranging from 8 to 71.2 days. oekotoxzentrum.ch The compound is not considered readily biodegradable, though it does meet the criteria for inherent biodegradation. service.gov.uk

In sediment, particularly under anaerobic (oxygen-free) conditions, 4-tert-Octylphenol demonstrates high persistence. In one study, no significant degradation was observed in anaerobic sediments over a period of 83 days. pwr.edu.ploekotoxzentrum.ch This suggests that sediments can act as a long-term sink for this compound in aquatic environments.

There is limited experimental data on the degradation of 4-tert-Octylphenol in soil. service.gov.uk However, one field study conducted in South Australia investigated the dissipation of this compound in soil amended with anaerobically-digested biosolids. The study reported field dissipation half-lives of 75 and 231 days, depending on the type of biosolid treatment used. nih.gov

Table 1: Environmental Half-Life of 4-tert-Octylphenol in Various Compartments

| Environmental Compartment | Condition | Half-Life (t½) | Source(s) |

| River Water | Aerobic | 7 - 50 days | pwr.edu.pl |

| River Water | Aerobic | 8 - 71.2 days | oekotoxzentrum.ch |

| Sediment | Anaerobic | > 83 days (No degradation observed) | pwr.edu.ploekotoxzentrum.ch |

| Soil | Field conditions with biosolids | 75 - 231 days | nih.gov |

Bioaccumulation and Trophic Transfer in Ecological Food Webs

Bioaccumulation refers to the buildup of a chemical in an organism from all sources, including water, food, and sediment. This process is influenced by the chemical's properties, such as its octanol-water partition coefficient (Log Kow), and the organism's physiology. With a Log Kow of 4.12, 4-tert-Octylphenol has a moderate potential for bioaccumulation in aquatic life. service.gov.uk Trophic transfer, a related process, is the movement of the chemical from one trophic level to the next through consumption.

Bioconcentration Factors (BCF) in Aquatic Biota

Bioconcentration is a key component of bioaccumulation and measures the uptake of a chemical from the water alone. It is quantified by the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water.

Laboratory studies have determined BCF values for 4-tert-Octylphenol in several fish species. In juvenile rainbow trout (Oncorhynchus mykiss), the compound was found to accumulate differently in various tissues. While the parent compound accumulated significantly in fat, with a BCF of 1190, other tissues like the brain, muscle, skin, bone, gills, and eye had BCFs ranging from 100 to 260. nih.gov For the killifish (Oryzias latipes), a whole-body BCF of 261 has been reported. capes.gov.brresearchgate.net Field studies have also been conducted, with a BCF value of 297 measured in ayu fish (Plecoglossus altivelis) from Japanese rivers. researchgate.net An estimated BCF of around 600 has also been cited for fish in general. service.gov.uk

Table 2: Bioconcentration Factors (BCF) of 4-tert-Octylphenol in Fish

| Species | Tissue/Whole Body | BCF Value | Study Type | Source(s) |

| Rainbow Trout (Oncorhynchus mykiss) | Fat | 1190 | Laboratory | nih.gov |

| Rainbow Trout (Oncorhynchus mykiss) | Brain, Muscle, Skin, Gills, etc. | 100 - 260 | Laboratory | nih.gov |

| Killifish (Oryzias latipes) | Whole Body | 261 | Laboratory | capes.gov.brresearchgate.net |

| Ayu (Plecoglossus altivelis) | Whole Body | 297 | Field | researchgate.net |

| General Fish | Not specified | ~600 | Estimated | service.gov.uk |

Biomagnification Potential in Higher Trophic Levels

Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. While 4-tert-Octylphenol has a moderate potential to bioaccumulate, its potential for biomagnification is less clear.

A study of the food web in the Gulf of Gdańsk in the Southern Baltic Sea confirmed the possible bioaccumulation of 4-tert-Octylphenol in various organisms, including phytoplankton, zooplankton, mussels, fish, and gulls. nih.gov The researchers noted that the liver-to-muscle concentration ratios for the compound were generally greater than one in fish and birds, which can be an indicator of prolonged dietary exposure. nih.gov The study concluded that the most influential factors on the concentrations in fish and gulls were diet and habitat. nih.gov

However, other assessments suggest a low potential for biomagnification. An environmental risk evaluation from the United Kingdom concluded that 4-tert-Octylphenol does not pose a risk for secondary poisoning through the food chain at current levels of use, which implies that significant biomagnification is not expected. service.gov.uk The biomagnification potential of a substance is complex, depending on factors such as its metabolism within an organism and the specific structure of the food web. usgs.gov Chemicals that are poorly metabolized are more likely to remain in tissues and be passed up the food chain. usgs.gov Further research using metrics like the Trophic Magnification Factor (TMF) would be necessary to definitively quantify the biomagnification potential of 4-tert-Octylphenol.

Mechanistic Toxicology and Endocrine Disrupting Research of 4 Tert Octylphenol

Endocrine System Interference Mechanisms

4-tert-Octylphenol (B29142) is a well-documented endocrine-disrupting chemical (EDC) that exerts its effects through multiple pathways within the endocrine system. Its structural similarity to endogenous hormones allows it to interact with various nuclear receptors, leading to a cascade of downstream biological effects.

Estrogen Receptor Binding and Activation

A primary mechanism of 4-tert-Octylphenol's endocrine-disrupting activity is its ability to bind to and activate estrogen receptors (ERs), specifically ERα and ERβ. Although it is considered a weak estrogen mimic compared to the endogenous hormone 17β-estradiol, its environmental persistence and potential for bioaccumulation raise significant toxicological concerns.

In vitro competitive binding assays have demonstrated that 4-tert-Octylphenol can displace radiolabeled estradiol (B170435) from both ERα and ERβ. While its binding affinity is lower than that of estradiol, it is sufficient to initiate estrogenic responses. Upon binding, 4-tert-Octylphenol can induce conformational changes in the estrogen receptors, leading to their dimerization and subsequent binding to estrogen response elements (EREs) in the promoter regions of target genes. This interaction can trigger the transcription of estrogen-responsive genes, leading to a variety of physiological effects.

| Receptor | Relative Binding Affinity (RBA) vs. Estradiol | Reference |

| Estrogen Receptor α (ERα) | 0.015 - 0.02 | nih.govresearchgate.net |

| Estrogen Receptor β (ERβ) | 0.07 | nih.gov |

This table presents the relative binding affinities of 4-tert-Octylphenol to human estrogen receptors compared to 17β-estradiol.

Thyroid Hormone System Disruption

Emerging evidence indicates that 4-tert-Octylphenol can interfere with the thyroid hormone system at multiple levels. In silico and in vitro studies have shown that 4-tert-Octylphenol has the potential to bind to both thyroxine-binding globulin (TBG), the primary transport protein for thyroid hormones in the blood, and the thyroid hormone receptor (THR). nih.gov This interaction suggests that 4-tert-Octylphenol could disrupt the transport and signaling of thyroid hormones, which are crucial for development, metabolism, and neurological function. nih.gov

Androgen Receptor Interactions

In addition to its estrogenic activity, 4-tert-Octylphenol has been shown to interact with the androgen receptor (AR). Computational modeling and in vitro studies have demonstrated that 4-tert-Octylphenol can bind to the ligand-binding domain of the AR. oup.comnih.gov This binding can interfere with the normal functioning of androgens by acting as an antagonist, thereby inhibiting the transcriptional activity induced by androgens. sicb.org This anti-androgenic activity can have significant implications for male reproductive health and development.

| Receptor | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Androgen Receptor (AR) | -9.05 | Leu704, Asn705, Phe764, Met780, Trp741 | nih.govoup.com |

This table summarizes the computational docking results of 4-tert-Octylphenol with the human androgen receptor.

Cellular and Molecular Responses in In Vitro Systems

The interaction of 4-tert-Octylphenol with cellular receptors triggers a range of molecular responses that can be observed in in vitro systems. These studies provide valuable insights into the specific pathways affected by this compound.

Gene Expression Profiling (e.g., RNA-sequencing, Transcriptomics)

Gene expression studies have revealed that exposure to 4-tert-Octylphenol can alter the transcription of a wide array of genes. In vitro treatment of cells with 4-tert-Octylphenol has been shown to modulate the expression of genes involved in inflammatory responses, such as interleukins and chemokines. researchgate.net Furthermore, studies in aquatic species have demonstrated that 4-tert-Octylphenol can disrupt the expression of genes critical for sexual differentiation, including forkhead box L2 (Foxl2) and steroidogenic factor 1 (SF-1). nih.gov These changes in gene expression underscore the broad impact of 4-tert-Octylphenol on cellular function and development. In pregnant rats, 4-tert-Octylphenol has been observed to negatively regulate the expression of lipogenic enzymes and their associated transcription factors in both the liver and adipose tissue. nih.gov

Protein Expression and Post-Translational Modifications

At the protein level, 4-tert-Octylphenol exposure can lead to significant alterations in protein expression and post-translational modifications. Proteomic analyses of human sperm exposed to 4-tert-Octylphenol revealed changes in the expression of proteins related to motility and viability. nih.gov In mouse models, perinatal exposure to 4-tert-Octylphenol has been shown to regulate the expression of apoptotic proteins, such as Bcl2 and Bax, in the brain. This suggests a potential mechanism for neurodevelopmental toxicity. Studies in mice testes have also identified differentially expressed proteins, including peptidyl-prolyl cis-trans isomerase A (PPIA) and phosphatidylethanolamine-binding protein 1 (PEBP1), following 4-tert-Octylphenol treatment, which may contribute to male reproductive toxicity. nih.gov

Cell Viability, Proliferation, and Apoptosis Induction

4-tert-Octylphenol has been shown to exert cytotoxic effects by reducing cell viability and inducing programmed cell death, or apoptosis, across various cell types. In human cell lines, OP causes a dose-dependent reduction in cell viability. mdpi.com Studies on cultured rat Sertoli cells, which are essential for male fertility, demonstrate that OP exposure decreases cell viability and increases apoptosis in a manner dependent on both concentration and time. nih.gov This process involves the regulation of key apoptosis-related proteins, with a noted down-regulation of the anti-apoptotic protein Bcl-2 and an up-regulation of the pro-apoptotic protein Bax. nih.gov

Furthermore, OP treatment leads to the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade. mdpi.comnih.gov In the context of neurodevelopment, OP has been found to induce apoptosis in neuronal progenitor cells in the brains of mouse offspring exposed perinatally. nih.govresearchgate.net This exposure also results in a reduction of neuronal progenitor proliferation, indicating an inhibitory effect on the generation of new nerve cells. nih.govresearchgate.net

Table 1: Effects of 4-tert-Octylphenol on Cell Viability and Apoptosis

| Cell Type | Model System | Observed Effects | Key Molecular Changes |

|---|---|---|---|

| Human HepG2, Caco-2, A549, HaCat, HK-2 | In Vitro (Human Cell Lines) | Decreased cell viability | - |

| Rat Sertoli Cells | In Vitro (Rat Primary Culture) | Decreased cell viability, Increased apoptosis | Down-regulation of Bcl-2, Up-regulation of Bax, Activation of Caspase-3 |

| Mouse Neuronal Progenitor Cells | In Vivo (Mouse Offspring) | Increased apoptosis, Reduced proliferation | Increased cleaved caspase-3 |

Unfolded Protein Response and Autophagy Modulation

The cellular stress responses, including the unfolded protein response (UPR) and autophagy, are also impacted by 4-tert-Octylphenol. The UPR is a mechanism that deals with the accumulation of misfolded proteins in the endoplasmic reticulum (ER), while autophagy is a process of cellular self-cleaning. mdpi.com Research using a human liver cell line (HepG2) has revealed that OP interferes with these protective cellular processes. mdpi.comnih.gov

Table 2: Modulation of Cellular Stress Responses by 4-tert-Octylphenol

| Cellular Process | Model System | Observed Effects |

|---|---|---|

| Unfolded Protein Response (UPR) | In Vitro (Human HepG2 cells) | Interference with the UPR pathway |

| Autophagy | In Vitro (Human HepG2 cells) | Dysregulation of autophagy, indicated by altered p62 and LC3-II levels |

Developmental and Reproductive Toxicology Research

Effects on Gonadal Development and Function

4-tert-Octylphenol has been identified as an endocrine disruptor with significant effects on the development and function of the gonads. In male rats, gestational and lactational exposure to OP can result in reduced testicular size and sperm production. health.state.mn.us Studies on cultured human fetal gonads have shown a sex-specific effect; OP exposure reduced the number and mitotic rate of pre-spermatogonia in testicular tissue but had no observable effect on ovarian tissue. researchgate.net

In amphibian models, OP exposure during critical developmental stages accelerates gonadal differentiation in bullfrogs. nih.govnih.gov This is accompanied by the disruption of the normal expression pattern of steroidogenic factor-1 (SF-1), a key regulator of reproductive development. nih.govnih.gov Similarly, in African clawed frogs, OP alters the expression of genes crucial for sexual differentiation, further highlighting its potential to interfere with normal gonadal development. sicb.org

Impacts on Fertility and Reproductive Success

In female mammals, OP exposure can compromise pregnancy success. Studies in mice have demonstrated that OP treatment significantly reduces the number of successful embryo implantation sites. researchgate.net This aligns with findings in rats, where exposure has been linked to increased post-implantation loss and a subsequent reduction in the number of live fetuses per litter. health.state.mn.us

Table 3: Summary of Reproductive and Fertility Effects of 4-tert-Octylphenol

| Organism | Exposure Type | Effects on Males | Effects on Females/Pregnancy |

|---|---|---|---|

| Rat | Gestational/Lactational | Reduced testicular size, Reduced sperm production | Increased post-implantation loss, Reduced number of live fetuses |

| Rat | Chronic (Drinking Water) | Increased sperm tail abnormalities, Decreased epididymal sperm count | - |

| Mouse | In Vivo | - | Reduced number of embryo implantation sites |

| Human | In Vitro (Fetal Gonad Culture) | Reduced number and proliferation of pre-spermatogonia | No effect observed on ovarian tissue |

Neurodevelopmental Toxicity and Behavioral Changes

Exposure to 4-tert-Octylphenol, particularly during early life, can lead to significant neurodevelopmental toxicity and lasting behavioral changes. nih.govnih.gov Perinatal exposure in mice has been shown to disrupt brain development, impairing the normal growth of axons and dendrites in primary cortical neurons. nih.govresearchgate.net

These neurological effects manifest as observable behavioral abnormalities. Offspring of mice treated with OP during gestation and lactation exhibit deficits in social behavior, impairments in spatial memory and learning, and cognitive dysfunction. nih.govresearchgate.net Furthermore, studies have reported increased anxiety-like behaviors and altered locomotor functions in these animals. nih.gov Research in rats has suggested a potential mechanism for these anxiety-related behaviors, linking OP exposure to alterations in serotonin (B10506) (5-HT) receptors and transporters within the prefrontal cortex. nih.gov In aquatic species, OP has been observed to dramatically decrease the intensity and frequency of sexual display behavior in male guppies, indicating an impact on reproductive behaviors. service.gov.uk

Developmental Abnormalities in Amphibian Models

Amphibians are particularly sensitive to aquatic pollutants, and studies using these models have revealed various developmental abnormalities following exposure to 4-tert-Octylphenol. A prominent effect is the disruption of sexual development. In bullfrog (Rana catesbeiana) tadpoles, environmentally relevant concentrations of OP were found to accelerate the process of sexual differentiation. nih.govnih.gov

Insufficient Data Available for Mechanistic Toxicology of 4-tert-Octylphenol-3,5-d2

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of available research specifically investigating the mechanistic toxicology of this compound. The current body of scientific work does not provide sufficient data to generate a thorough and accurate article on the immunological and inflammatory responses, or the multi-stressor and mixture toxicity research pertaining solely to this deuterated compound.

The primary role of this compound in scientific research appears to be as a labeled internal standard for analytical and quantitative studies of its non-deuterated counterpart, 4-tert-Octylphenol. This is a common application for deuterated compounds, where they are used as tracers in techniques like mass spectrometry to improve the accuracy of measurements of the substance of interest.

While there is extensive research on the endocrine-disrupting effects and various toxicological properties of 4-tert-Octylphenol, including its impact on immunological and inflammatory pathways, this information cannot be directly extrapolated to this compound without specific experimental evidence. The substitution of hydrogen with deuterium (B1214612) atoms can sometimes lead to differences in the metabolic fate and biological activity of a compound, known as the kinetic isotope effect. However, without dedicated studies on this compound, any discussion of its specific biological effects would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article focusing solely on the chemical compound “this compound” and its specific toxicological profile cannot be produced at this time due to the absence of relevant research findings.

Pharmacokinetic and Metabolic Studies of 4 Tert Octylphenol

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

The disposition of a chemical within an organism, encompassing its absorption, distribution, biotransformation, and elimination, is fundamental to understanding its potential biological impact. mhmedical.commhmedical.com Research into the ADME properties of 4-tert-Octylphenol (B29142) (OP) has been conducted primarily in rat models.

Following a single oral administration in male Sprague-Dawley rats, OP reached a maximum plasma concentration (Cmax) of 213 ± 123 ng/ml within approximately 1.3 hours (Tmax). koreascience.kr Studies have shown that after oral exposure, the highest concentrations of the compound are found in the liver and fat, with lower concentrations detected in the kidneys, ovaries, and muscle tissue. researchgate.net The accumulation in adipose tissue is significant, with OP being released slowly, demonstrating a longer elimination half-life and lower clearance from fat compared to other tissues. koreascience.kr

Excretion studies indicate that the urinary pathway is not the primary route for the elimination of OP. A very small fraction, less than 0.0017%, of the administered dose was excreted in urine within 24 hours in one study, suggesting that biliary excretion is the more significant pathway. koreascience.kr This is supported by findings that glucuronidated metabolites are readily excreted into the bile. nih.govepa.gov Gender differences have also been observed, with blood and tissue OP concentrations generally being higher in female rats than in males following oral administration, which is consistent with a faster rate of metabolism observed in male rat liver microsomes. nih.gov

Table 1: Pharmacokinetic Parameters of 4-tert-Octylphenol in Male Sprague-Dawley Rats

| Parameter | Value | Reference |

|---|---|---|

| Route of Administration | Single Oral Dose (200 mg/kg) | koreascience.kr |

| Tmax (Time to Peak Plasma Concentration) | ~1.3 hours | koreascience.kr |

| Cmax (Peak Plasma Concentration) | 213 ± 123 ng/ml | koreascience.kr |

| Area Under the Curve (AUC) | 1333 ± 484 ng・hr/ml | koreascience.kr |

| Urinary Excretion (Fe) within 24 hr | < 0.0017% | koreascience.kr |

| Primary Tissues of Distribution | Liver, Fat | researchgate.net |

Identification of Major Metabolites in Biological Systems

The biotransformation of 4-tert-Octylphenol results in several key metabolites. Studies using perfused rat livers have successfully identified the primary products of its metabolism. nih.gov The metabolic process involves modifications to both the tert-octyl group and the phenolic ring, followed by conjugation.

The major metabolites identified are:

4-tert-Octylphenol-glucuronide: A direct conjugation product.

Hydroxyl-tert-4-tert-octylphenol: A product of hydroxylation on the alkyl chain.

Hydroxyl-tert-4-tert-octylphenol glucuronide: The glucuronide conjugate of the hydroxylated metabolite.

4-tert-Octylcatechol: A product of hydroxylation on the aromatic ring.

tertoctylcatechol-glucuronide: The glucuronide conjugate of the catechol metabolite. nih.gov

These findings show that glucuronide conjugates are the predominant form of metabolites excreted into the bile, accounting for a significant portion of the perfused substrate. nih.gov

Enzymatic Pathways Involved in Biotransformation (e.g., Glucuronidation, Hydroxylation)

The biotransformation of 4-tert-Octylphenol is a multi-step process involving several key enzymatic pathways. The primary routes of metabolism are hydroxylation followed by glucuronidation. nih.govepa.gov

Hydroxylation: This initial phase I reaction is a critical step for a portion of 4-tert-Octylphenol. While specific cytochrome P450 (CYP) isoforms responsible for this hydroxylation are not fully detailed in all studies, research has shown that exposure to OP can alter the expression of hepatic CYP enzymes. For instance, the expression of CYP2C11 mRNA was observed to decrease in a dose-dependent manner following OP administration in rats, suggesting its potential involvement in the compound's metabolism. koreascience.kr

Glucuronidation: This phase II conjugation reaction is the main pathway for both the parent compound and its hydroxylated metabolites. nih.govepa.gov Studies have identified a specific UDP-glucuronosyltransferase isoform, UGT2B1 , expressed in the liver, as the key enzyme responsible for the glucuronidation of 4-tert-Octylphenol. nih.govepa.gov These glucuronide conjugates are then transported out of the liver for excretion, primarily into the bile. nih.govepa.gov The transporter protein MRP-2 (multidrug resistance-associated protein 2) has been identified as responsible for the biliary transport of these glucuronides. nih.govepa.gov

Table 2: Key Enzymes and Transporters in 4-tert-Octylphenol Biotransformation

| Pathway | Enzyme/Transporter | Role | Reference |

|---|---|---|---|

| Hydroxylation (Phase I) | Cytochrome P450 (e.g., CYP2C11 implicated) | Adds a hydroxyl (-OH) group to the parent compound. | koreascience.kr |

| Glucuronidation (Phase II) | UGT2B1 | Conjugates glucuronic acid to the parent compound and its hydroxylated metabolites. | nih.govepa.gov |

| Biliary Excretion | MRP-2 | Transports glucuronide conjugates into the bile. | nih.govepa.gov |

Comparative Metabolism of 4-n-Octylphenol and 4-tert-Octylphenol

The metabolism of alkylphenols is highly dependent on the structure of their alkyl chains. Comparative studies between the linear isomer, 4-n-Octylphenol, and the branched isomer, 4-tert-Octylphenol, reveal significant differences in their metabolic fate in perfused rat livers. nih.govepa.gov

While both isomers are substrates for glucuronidation by the UGT2B1 enzyme, their pathways diverge significantly. nih.govepa.gov Almost all of the 4-n-Octylphenol is metabolized directly to its glucuronide conjugate. In contrast, a significant portion of 4-tert-Octylphenol first undergoes hydroxylation before being glucuronidated. nih.govepa.gov

Kinetic studies with liver microsomes show that the maximum reaction velocity (Vmax) for 4-tert-Octylphenol glucuronidation is approximately twice as high as that for 4-n-Octylphenol, although their Michaelis constants (Km), a measure of enzyme-substrate affinity, are similar. nih.govepa.gov

A crucial difference lies in the disposition of their metabolites. The glucuronide of 4-n-Octylphenol tends to accumulate within the liver tissue. Conversely, 4-tert-Octylphenol and its hydroxylated metabolites are readily excreted into the bile. nih.govepa.gov This indicates that the branched structure of 4-tert-Octylphenol facilitates more efficient elimination from the liver compared to its linear counterpart. nih.govepa.gov

Table 3: Comparison of Metabolic Pathways for 4-n-Octylphenol and 4-tert-Octylphenol

| Metabolic Feature | 4-n-Octylphenol (Linear) | 4-tert-Octylphenol (Branched) | Reference |

|---|---|---|---|

| Primary Metabolic Pathway | Direct Glucuronidation | Hydroxylation then Glucuronidation | nih.govepa.gov |

| Glucuronidation Vmax | Lower | ~2x Higher | nih.govepa.gov |

| Metabolite Disposition | Glucuronide accumulates in liver tissue | Glucuronides readily excreted into bile | nih.govepa.gov |

Role of Deuterated Analogs in Tracing Metabolic Pathways and Pharmacokinetics

Deuterated analogs, such as 4-tert-Octylphenol-3,5-d2 , are indispensable tools in metabolic and pharmacokinetic research. medchemexpress.commedchemexpress.com The substitution of hydrogen atoms with their stable heavy isotope, deuterium (B1214612), does not significantly alter the compound's chemical properties but provides a distinct mass signature that allows it to be used as a tracer. medchemexpress.comnih.gov

In the context of 4-tert-Octylphenol research, this compound serves as an ideal internal standard for analytical methods like gas chromatography with mass spectrometry (GC-MS). sigmaaldrich.com Its use allows for precise quantification of the parent compound and its metabolites in complex biological and environmental samples by correcting for sample loss during extraction and analysis. sigmaaldrich.com

Ecological Risk Assessment and Management Research

Derivation of Environmental Quality Standards (EQS) and Sediment Quality Criteria (SQC)

The establishment of Environmental Quality Standards (EQS) and Sediment Quality Criteria (SQC) is a cornerstone of environmental protection, providing threshold concentrations for chemicals that are considered safe for various environmental compartments. For 4-tert-octylphenol (B29142), these standards are derived from extensive ecotoxicological data and are crucial for assessing the health of aquatic ecosystems.

The process for deriving these standards is largely based on the European Union's Technical Guidance for Deriving Environmental Quality Standards (TGD). This methodology ensures a harmonized and scientifically robust approach across different jurisdictions. The primary protection objective for most substances, including 4-tert-octylphenol, is the prevention of deterioration of benthic communities. ecotoxcentre.ch SQC are therefore established based on ecotoxicological effect data, representing concentrations above which adverse effects on sediment-dwelling organisms cannot be ruled out. ecotoxcentre.ch

For 4-tert-octylphenol, its physicochemical properties, such as a high octanol-water partition coefficient (log Kow of 4.12), indicate a potential for accumulation in sediments, necessitating a thorough effects assessment for this environmental compartment. oekotoxzentrum.ch Based on available scientific literature and applying the EU TGD methodology, a generic SQC for 4-tert-octylphenol has been proposed at 12.1 µg/kg dry weight for standard sediments containing 1% organic carbon. oekotoxzentrum.ch

It is important to note that exceeding an SQC does not automatically signify toxicity, but rather triggers further investigation to refine the risk assessment, considering factors like bioavailability which can vary between different sediment types. ecotoxcentre.ch For substances like 4-tert-octylphenol that have the potential to bioaccumulate and biomagnify, the derivation of quality standards may also consider the risk of secondary poisoning to organisms higher up the food chain, such as fish, birds, and mammals. ecotoxcentre.ch

The following table summarizes key physicochemical parameters for 4-tert-octylphenol relevant to the derivation of environmental quality standards.

| Parameter | Value | Reference |

| CAS Number | 140-66-9 | oekotoxzentrum.ch |

| Molecular Formula | C14H22O | ospar.org |

| Log Kow (Octanol-Water Partition Coefficient) | 4.12 | oekotoxzentrum.chservice.gov.uk |

| Water Solubility | 19 mg/L at 22°C | service.gov.uk |

| Vapour Pressure | 0.21 Pa at 20°C | service.gov.uk |

Application of Adverse Outcome Pathways (AOPs) in Risk Assessment

The Adverse Outcome Pathway (AOP) framework is an innovative approach in toxicology and risk assessment that provides a structured way to link a molecular initiating event (MIE) to an adverse outcome at the individual or population level through a series of measurable key events (KEs). epa.govnih.gov This framework is instrumental in translating mechanistic data into predictions of adverse effects relevant for regulatory decision-making. nih.govbohrium.com

AOPs enhance the use of a wide range of data, including results from in vitro assays and short-term in vivo tests, which are often not directly applicable in traditional risk assessment. nih.gov By elucidating the causal links between molecular interactions and adverse health effects, AOPs can help to identify knowledge gaps, guide the development of new testing strategies that reduce reliance on animal testing, and improve the characterization of chemical hazards. epa.govbohrium.com

For endocrine-disrupting chemicals like 4-tert-octylphenol, the AOP framework is particularly valuable. Research has shown that 4-tert-octylphenol can interact with biological macromolecules, leading to a cascade of events that can result in adverse outcomes such as reproductive impairment. bohrium.comnih.gov For instance, studies have demonstrated that exposure to 4-tert-octylphenol is associated with negative effects on neonatal size at birth in humans and idiopathic infertility in men. nih.gov In animal studies, it has been shown to disrupt brain development and subsequent motor, cognitive, and social behaviors. nih.gov The AOP framework helps to organize this knowledge, clarifying the pathways through which 4-tert-octylphenol exerts its toxic effects.

The development of quantitative AOPs (qAOPs) is a further advancement that aims to incorporate mathematical models to describe the relationships between key events, which will be significantly more impactful in next-generation risk assessments. ecetoc.orgnih.gov

Research on Source Reduction and Mitigation Strategies

Given the environmental concerns associated with 4-tert-octylphenol, research into source reduction and mitigation strategies is a critical area of focus. The primary uses of 4-tert-octylphenol are as an intermediate in the production of phenolic resins and in the manufacture of its ethoxylates. ospar.org These products find applications in a variety of sectors, including the manufacturing of tires, printing inks, and electrical insulation varnishes. service.gov.uk

A significant pathway for the release of 4-tert-octylphenol into the environment is through the degradation of octylphenol (B599344) ethoxylates (OPEs). ineris.fr While OPEs themselves are not considered endocrine disruptors, they break down in the environment to form the more persistent and toxic 4-tert-octylphenol. ineris.fr Therefore, a key mitigation strategy is the substitution of OPEs with less harmful alternatives. ineris.fr Identified substitutes include ethoxylated fatty alcohols, EO/PO copolymers, and alkyl polyglucosides. ineris.fr

Wastewater treatment plants (WWTPs) are another significant point of entry for 4-tert-octylphenol into the aquatic environment. Although WWTPs can remove a substantial portion of OPEs, some amount persists and is discharged in the effluent. health.state.mn.us This highlights the need for advanced wastewater treatment technologies to enhance the removal of such compounds.

Furthermore, 4-tert-octylphenol can be present as an impurity in commercial nonylphenol, another industrial chemical with similar environmental concerns. ospar.org Risk reduction measures being implemented for nonylphenol are expected to consequently reduce the co-release of 4-tert-octylphenol. service.gov.uk Voluntary agreements within the chemical industry to phase out the use of octylphenol and its ethoxylates where possible also represent an important step towards minimizing environmental emissions. service.gov.uk

Regulatory Frameworks and Policy-Oriented Research

The regulation of 4-tert-octylphenol is driven by its identification as a substance of concern due to its persistence, bioaccumulation potential, and toxicity. Several international and national regulatory frameworks have been established to control its use and release into the environment.

In the European Union, 4-tert-octylphenol is designated as a "priority substance" under the Water Framework Directive (WFD), which obligates member states to implement measures to progressively reduce its emissions into the aquatic environment. oekotoxzentrum.chservice.gov.uk It is also identified as a Substance of Very High Concern (SVHC) under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation due to its endocrine-disrupting properties. ineris.fr This classification can lead to restrictions on its use and marketing.

The OSPAR Commission, which works to protect the marine environment of the North-East Atlantic, has included 4-tert-octylphenol on its List of Chemicals for Priority Action. ospar.org This has led to the development of background documents that identify sources, pathways, and risks, and assess the need for further control measures. ospar.org

In Switzerland, the placing on the market of octylphenol and its ethoxylates is prohibited in certain products if their concentration exceeds 0.1%. oekotoxzentrum.ch The Swiss Water Protection Ordinance also sets a limit of 0.1 µg/L for individual substances in groundwater intended for drinking water. oekotoxzentrum.ch

These regulatory actions are underpinned by ongoing policy-oriented research aimed at refining risk assessments, identifying safer alternatives, and developing more effective management strategies. This research is crucial for informing future regulatory decisions and ensuring a high level of protection for both human health and the environment.

The following table provides an overview of some of the key regulatory statuses and environmental limits for 4-tert-octylphenol.

| Jurisdiction/Body | Regulation/Directive | Status/Limit | Reference |

| European Union | Water Framework Directive (2013/39/EU) | Priority Substance | oekotoxzentrum.ch |

| European Union | REACH Regulation | Substance of Very High Concern (SVHC) | ineris.fr |

| OSPAR Commission | List of Chemicals for Priority Action | Listed for priority action | ospar.org |

| Switzerland | Chemical Risk Reduction Ordinance (ORRChem) | Prohibited in certain products above 0.1% | oekotoxzentrum.ch |

| Switzerland | Water Protection Ordinance (WPO) | 0.1 µg/L in groundwater for drinking | oekotoxzentrum.ch |

Future Directions and Emerging Research Methodologies

Integration of Omics Technologies (Proteomics, Metabolomics) in Toxicological Assessments

Modern toxicology is increasingly integrating "omics" technologies to gain a comprehensive, systems-level understanding of how chemicals impact biological systems. These high-throughput methods allow for the simultaneous measurement of thousands of molecules, providing a detailed snapshot of cellular and physiological responses to chemical exposure.

Proteomics , the large-scale study of proteins, is a powerful tool for identifying the molecular targets of toxicants. A comparative proteomics study on human sperm exposed to 4-tert-octylphenol (B29142) (4t-OP) in vitro identified several differentially expressed proteins. nih.gov This analysis highlighted changes in proteins related to crucial functions like motility and apoptosis, offering mechanistic insights into how the compound impairs sperm function. nih.gov Such studies help pinpoint specific protein pathways that are disrupted by 4-tert-Octylphenol, providing valuable biomarkers for toxicity screening.

Metabolomics , which analyzes the complete set of small-molecule metabolites in a biological sample, offers another layer of insight. A study investigating the effects of low-dose 4-tert-Octylphenol exposure in mice liver utilized metabolomics to reveal significant metabolic disturbances. nih.govrepec.orgnih.gov The findings indicated that the compound disrupts nucleic acid (pyrimidine and purine) and amino acid metabolism, even at low concentrations. nih.govrepec.orgnih.gov This approach is crucial for identifying novel biomarkers of toxicity and understanding the subtle, low-dose effects of endocrine disruptors. nih.govnih.gov

| Omics Technology | Application to 4-tert-Octylphenol Assessment | Key Findings |

| Proteomics | Analysis of human sperm exposed in vitro | Identified differentially expressed proteins related to motility and apoptosis. nih.gov |

| Metabolomics | Analysis of liver tissue from mice exposed to low doses | Revealed disturbances in nucleic acid and amino acid metabolism. nih.govrepec.orgnih.gov |

Development of New Approach Methodologies (NAMs) for Hazard Identification

To reduce reliance on animal testing and improve the human relevance of toxicological data, researchers are developing and validating New Approach Methodologies (NAMs). These methods include advanced in vitro models, computational approaches, and the use of alternative non-mammalian test organisms.

In Vitro 2D and 3D Cell Models

Traditional two-dimensional (2D) cell cultures have been foundational in toxicology. However, they often fail to replicate the complex cell-cell interactions and microenvironments of living tissues. Three-dimensional (3D) cell models, such as spheroids and organoids, offer a more physiologically relevant alternative for testing the effects of endocrine-disrupting chemicals. These models provide enhanced cell-to-cell and cell-to-matrix interactions, better mimicking the in vivo environment. Studies comparing 2D and 3D models for testicular toxicity have shown that the cellular response to endocrine disruptors can differ significantly depending on the culture system, highlighting the improved predictive power of 3D models.

In the context of 4-Octylphenol, research has utilized various human cell lines to characterize its cytotoxic potential. One study demonstrated that different cell types exhibit unique sensitivities to the compound and that combining it with other alkylphenols, like 4-Nonylphenol, can sometimes result in greater cytotoxicity. semanticscholar.org

Computational Toxicology and Cheminformatics

Computational toxicology uses computer models to predict the toxicity of chemicals, saving time and resources. Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this field. QSAR models are mathematical relationships that link a chemical's structure to its biological activity, allowing researchers to screen large numbers of chemicals for potential endocrine-disrupting properties based on their molecular features. mdpi.comresearchgate.netresearchgate.net

For 4-tert-Octylphenol, in silico tools can be used for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. One analysis predicted a high probability of 4-Octylphenol acting as an agonist for estrogen receptors and interfering with cytochrome P450 enzymes, which is consistent with its known endocrine-disrupting activity. semanticscholar.org These computational approaches are invaluable for prioritizing chemicals for further testing and for designing safer alternatives. mdpi.comresearchgate.net

Non-Mammalian Species as Test Organisms

Non-mammalian species are emerging as important models for screening endocrine-disrupting chemicals. Organisms like zebrafish (Danio rerio) and frogs (Xenopus laevis) offer several advantages, including rapid development, genetic tractability, and lower testing costs. They are particularly useful for studying developmental toxicity and thyroid hormone disruption. repec.org These models allow for higher-throughput screening of chemicals and can help identify adverse effects on complex biological processes that cannot be modeled in simple cell cultures. repec.orgnih.gov

High-Throughput and High-Content Screening for Endocrine Disruptors